An In-Depth Technical Guide to 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid
An In-Depth Technical Guide to 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid
CAS Number: 56304-42-8[1]
Authored by: A Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 2-pyridone motif is a core structure in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. This document details the physicochemical properties, plausible synthetic routes with detailed experimental considerations, and potential therapeutic applications of this specific pyridone derivative. The synthesis and functionalization of 2-pyridone-3-carboxylic acids are critical areas of research, with studies demonstrating their potential as antimicrobial and anticancer agents.[2] The strategic inclusion of a pyridinyl substituent at the 6-position is anticipated to modulate the compound's biological activity, offering a promising scaffold for the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers engaged in the exploration of novel heterocyclic compounds for drug discovery.
Introduction and Chemical Identity
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid belongs to the family of substituted 2-pyridones, a class of compounds recognized for their diverse biological activities. The core structure, a dihydropyridine ring bearing a carboxylic acid and an oxo group, is a versatile pharmacophore. The addition of a pyridinyl group at the 6-position introduces further complexity and potential for specific biological interactions.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 56304-42-8 | [1] |
| Molecular Formula | C₁₁H₈N₂O₃ | [1] |
| Molecular Weight | 216.19 g/mol | [1] |
| IUPAC Name | 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge of similar compounds |
Rationale for Synthetic Exploration
The synthesis of functionalized 2-pyridone-3-carboxylic acids is a topic of considerable interest due to their potential as precursors to a variety of therapeutic agents.[2] The strategic design of synthetic routes allows for the introduction of diverse substituents, enabling the fine-tuning of their pharmacological profiles. The exploration of efficient and scalable synthetic methodologies is crucial for advancing the development of this class of compounds.
Proposed Synthesis and Experimental Protocol
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule is outlined below. This approach leverages commercially available starting materials and well-documented chemical transformations.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical pathway based on similar syntheses of substituted 2-pyridones.[2]
Step 1: Synthesis of Ethyl 3-(pyridin-2-yl)-2-oxopropanoate
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To a solution of pyridine-2-carbonitrile in dry diethyl ether, add a solution of ethylmagnesium bromide in diethyl ether dropwise at 0 °C under an inert atmosphere.
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Stir the reaction mixture at room temperature for 12 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
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To a solution of ethyl 3-(pyridin-2-yl)-2-oxopropanoate and cyanoacetamide in ethanol, add a catalytic amount of piperidine.
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Reflux the reaction mixture for 8 hours.
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Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
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Wash the solid with cold ethanol and dry under vacuum.
Step 3: Hydrolysis to 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid
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Suspend the 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile in a mixture of concentrated sulfuric acid and water.
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Heat the mixture at reflux for 12 hours.
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Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
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Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the final product.
Spectroscopic and Analytical Characterization (Anticipated)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridone and pyridine rings. The chemical shifts and coupling constants would be indicative of their relative positions. A broad singlet for the carboxylic acid proton and the N-H proton of the pyridone ring would also be expected. |
| ¹³C NMR | Resonances for the carbonyl carbon of the pyridone, the carboxylic acid carbon, and the carbons of the two aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (216.19 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the pyridone, the C=O stretch of the pyridone and carboxylic acid, and C=C and C=N stretches of the aromatic rings. |
Potential Biological and Therapeutic Applications
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. Pyridine carboxylic acid isomers and their derivatives have been investigated for a plethora of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.
Rationale for Biological Screening
The structural features of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid suggest several avenues for biological investigation:
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Enzyme Inhibition: The carboxylic acid moiety and the pyridone ring can participate in hydrogen bonding and other interactions with the active sites of various enzymes.
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Antimicrobial Activity: The 2-pyridone core is present in several natural and synthetic compounds with antimicrobial properties.[2]
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Anticancer Activity: Many pyridone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Proposed Biological Evaluation Workflow
A systematic approach to evaluating the biological potential of this compound is outlined below.
Caption: Workflow for the biological evaluation of the target compound.
Conclusion and Future Directions
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, and a roadmap for its biological evaluation. The synthesis and exploration of a library of analogs with modifications at the pyridinyl and carboxylic acid moieties could lead to the discovery of potent and selective drug candidates. Further research into the mechanism of action of active compounds will be crucial for their advancement through the drug discovery pipeline.
References
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Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]
